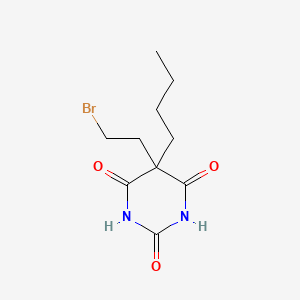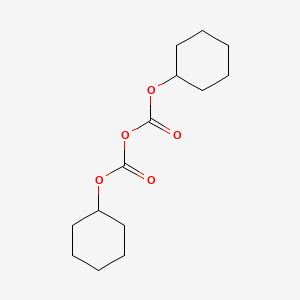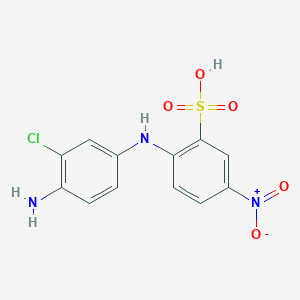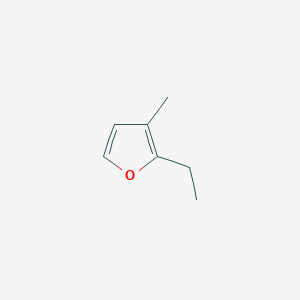
5-(2-Bromoethyl)-5-butylpyrimidine-2,4,6(1H,3H,5H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Bromoethyl)-5-butylpyrimidine-2,4,6(1H,3H,5H)-trione is a chemical compound with the molecular formula C10H15BrN2O3. It belongs to the class of pyrimidinetriones, which are known for their diverse applications in various fields such as chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromoethyl)-5-butylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves the reaction of butylmalonic acid with urea in the presence of a brominating agent such as N-bromosuccinimide (NBS). The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. Quality control measures are implemented to monitor the reaction conditions and product quality .
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Bromoethyl)-5-butylpyrimidine-2,4,6(1H,3H,5H)-trione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydropyrimidinetriones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of substituted pyrimidinetriones with various functional groups.
Oxidation Reactions: Formation of oxo derivatives.
Reduction Reactions: Formation of dihydropyrimidinetriones.
Aplicaciones Científicas De Investigación
5-(2-Bromoethyl)-5-butylpyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-(2-Bromoethyl)-5-butylpyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. The bromine atom plays a crucial role in the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can inhibit the activity of certain enzymes or disrupt specific biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
5-(2-Bromoethyl)-5-pentylpyrimidine-2,4,6(1H,3H,5H)-trione: Similar structure but with a pentyl group instead of a butyl group.
5-(2-Bromoethyl)-5-ethylpyrimidine-2,4,6(1H,3H,5H)-trione: Similar structure but with an ethyl group instead of a butyl group.
Uniqueness
5-(2-Bromoethyl)-5-butylpyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and increasing its efficacy as a therapeutic agent .
Propiedades
Número CAS |
60308-93-2 |
|---|---|
Fórmula molecular |
C10H15BrN2O3 |
Peso molecular |
291.14 g/mol |
Nombre IUPAC |
5-(2-bromoethyl)-5-butyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C10H15BrN2O3/c1-2-3-4-10(5-6-11)7(14)12-9(16)13-8(10)15/h2-6H2,1H3,(H2,12,13,14,15,16) |
Clave InChI |
DXVCRFWFANCZHB-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1(C(=O)NC(=O)NC1=O)CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 3-[ethyl(dimethyl)silyl]propanoate](/img/structure/B14599069.png)
![Methoxy(dimethyl)[1-(trimethylsilyl)propan-2-yl]silane](/img/structure/B14599071.png)

![2-[(Benzenesulfonyl)methyl]cyclohexan-1-ol](/img/structure/B14599077.png)


![Tricyclo[4.1.0.02,7]hept-4-en-3-one](/img/structure/B14599092.png)




![(2S,3R)-3-Chloro-2-[(propan-2-yl)oxy]oxane](/img/structure/B14599146.png)
